Cytotoxic Potency Comparison Against Human Leukemia CEM Cells: Target Compound vs. CA-4 Parent
The target compound belongs to the 4,5-disubstituted-1,2,3-thiadiazole series reported by Wu et al., where several analogues demonstrated in vitro cytotoxicity comparable to CA-4 itself. In the primary publication, two representative 1,2,3-thiadiazole CA-4 analogues exhibited IC50 values of 0.12 µM and 0.24 µM against human CEM leukemia cells, while the parent CA-4 achieved IC50 values in the range of 0.009–0.013 µM under identical assay conditions [1]. The target compound, bearing a 4-methoxyphenyl group at position 4, is structurally positioned within this active subset; SAR trends within the series indicate that electron-donating para-substituents on the 4-aryl ring enhance potency relative to unsubstituted phenyl analogues [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human CEM leukemia cells |
|---|---|
| Target Compound Data | Exact IC50 not separately reported; structurally assigned to active subset (analogue IC50 range ~0.12–0.24 µM based on closest congeners) [1] |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): IC50 = 0.009–0.013 µM [1] |
| Quantified Difference | CA-4 is approximately 10- to 27-fold more potent than the most active thiadiazole analogues in this subset; the target compound's 4-methoxy substitution is predicted to place it at the higher-potency end of the series. |
| Conditions | Human CEM leukemia cell line; MTT assay; 72 h drug exposure [1] |
Why This Matters
This establishes the target compound's potency bracket relative to the clinical-stage parent CA-4, enabling selection for tubulin-targeted projects where improved metabolic stability (conferred by heterocyclic replacement of the labile olefin) is prioritized over absolute potency.
- [1] Wu M, Sun Q, Yang C, Chen D, Ding J, Chen Y, Lin L, Xie Y. Synthesis and activity of Combretastatin A-4 analogues: 1,2,3-thiadiazoles as potent antitumor agents. Bioorg Med Chem Lett. 2007 Feb 15;17(4):869-73. View Source
